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Compound of Interest

Compound Name: MYF-01-37

Cat. No.: B8198280

Introduction

Tumor dormancy is a critical phase in cancer progression where residual tumor cells exist in a
state of quiescence, often leading to late-stage recurrence and therapeutic resistance. The
Hippo signaling pathway and its downstream effectors, YAP and TAZ, have been identified as
key regulators of this dormant state. The transcriptional activity of YAP/TAZ is mediated through
their interaction with TEAD family transcription factors. MYF-01-37 is a novel, covalent inhibitor
of TEAD that provides a valuable chemical tool to probe and potentially eradicate dormant
cancer cells.[1][2]

MYF-01-37 works by irreversibly binding to a conserved cysteine residue within the palmitate-
binding pocket of TEAD proteins (Cys380 in TEADZ2), thereby allosterically disrupting the YAP-
TEAD protein-protein interaction.[3][4][5] This leads to the downregulation of YAP/TEAD target
genes, which are crucial for cell proliferation and survival.[6][7] These application notes provide
detailed protocols for utilizing MYF-01-37 to study and target therapy-induced tumor dormancy,
particularly in non-small cell lung cancer (NSCLC) models.

Mechanism of Action of MYF-01-37

The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is
active, it phosphorylates the transcriptional co-activator YAP, leading to its cytoplasmic
retention and degradation. In many cancers, the Hippo pathway is inactivated, resulting in the
translocation of YAP to the nucleus. Nuclear YAP binds to TEAD transcription factors to drive
the expression of genes that promote cell growth and inhibit apoptosis.[8]
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MYF-01-37 is an acrylamide-containing small molecule that covalently modifies a key cysteine
residue in the central lipid-binding pocket of TEAD, a site required for its stability and
interaction with YAP.[2][6] By occupying this pocket, MYF-01-37 prevents TEAD palmitoylation
and allosterically disrupts the YAP-TEAD complex, thereby inhibiting downstream gene
transcription.[5][6]

Caption: MYF-01-37 covalently inhibits TEAD, disrupting the YAP-TEAD interaction.

Data Presentation

Quantitative data from referenced studies are summarized below for clarity and comparison.

Table 1: In Vitro Potency of MYF-01-37

Assay Cell Line Parameter Value Reference
YAP1-TEAD

] HEK293T ICso 0.8 pM []
Interaction

TEAD mCherry

PC-9 ICso ~5 uM [10]
Reporter

| Gel-Based TEAD2 Palmitoylation | Recombinant Protein | ICso | > 50 uM |[10] |

Table 2: Cellular Effects of MYF-01-37 in NSCLC Models

Cell Line Treatment Duration Effect Reference

Reduction in

10 yM MYF-01- CTGF (YAP
PC-9 24 hours [41[7]
37 target gene)
expression

Minimal impact

Various EGFR- 0.1-100 u™M N on cell viability
Not specified ) [41[11]
mutant NSCLC MYF-01-37 (as a single
agent)
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| PC-9 (Dormant) | 10 uM MYF-01-37 + Osimertinib/Trametinib | 10 days | Dramatic decrease
in dormant cell populations |[4][11] |

Experimental Protocols

The following protocols are based on methodologies described in studies utilizing MYF-01-37
to investigate tumor dormancy.[1][10]

Protocol 1: Induction of a Dormant State in NSCLC Cells

This protocol describes how to induce a stable, drug-tolerant dormant state in EGFR-mutant
NSCLC cells, which is characterized by high YAP/TEAD activity.

Materials:

PC-9 cells (EGFR exon 19 deletion)

RPMI-1640 medium with 10% FBS

Osimertinib (EGFR inhibitor)

Trametinib (MEK inhibitor)

DMSO (vehicle control)

Procedure:

Culture PC-9 cells in standard RPMI-1640 medium supplemented with 10% FBS.

« To induce dormancy, treat the cells with a combination of 100 nM Osimertinib and 30 nM
Trametinib (OT).

¢ Maintain the cells in the presence of the drugs, replacing the medium every 3-4 days.

e Monitor the cells for signs of growth arrest and the emergence of a stable population of non-
proliferating, "persister” cells. This dormant state is typically established over several weeks
(e.g., 6-15 weeks).[1]
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o Confirm the dormant phenotype by assessing markers such as senescence-associated 3-
galactosidase (SA-B-gal) activity and verifying the suppression of EGFR downstream
signaling (e.g., p-ERK) via Western blot.[1]

Protocol 2: Targeting Dormant Cells with MYF-01-37

This protocol details how to treat the induced dormant cell population with MYF-01-37 to
promote apoptosis.

Materials:

e Dormant PC-9 cells (from Protocol 1)

e MYF-01-37 (stock solution in DMSO)

e Osimertinib and Trametinib

o Cell viability assay kit (e.g., CellTiter-Glo) or apoptosis assay kit (e.g., Caspase-Glo 3/7)
Procedure:

o Plate the established dormant PC-9 cells at a suitable density.

e Continue to treat the cells with the combination of 200 nM Osimertinib and 30 nM Trametinib
to maintain the dormant state.

e Add MYF-01-37 to the treatment media at a final concentration of 10 uM. Include a vehicle
control (DMSO) group.

¢ Incubate the cells for the desired period (e.g., 10 days).[11]
o At the end of the treatment period, assess the outcome:

o Cell Viability: Measure the number of viable cells using an appropriate assay to quantify
the reduction in the dormant population.

o Apoptosis: Measure caspase 3/7 activity to confirm that MYF-01-37 induces apoptosis in
the dormant cells.
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Caption: Workflow for studying the effect of MYF-01-37 on drug-induced tumor dormancy.

Protocol 3: Validation of TEAD Target Engagement in
Cells

This protocol uses a competitive pull-down assay to confirm that MYF-01-37 engages with
TEAD proteins inside the cell.[3]

Materials:
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PC-9 cells

MYF-01-37

Biotinylated MYF-01-37 (probe)

Cell lysis buffer (pulldown buffer)
Streptavidin agarose resin

SDS-PAGE gels and Western blot reagents

Anti-TEAD antibody

Procedure:

Plate PC-9 cells and allow them to adhere overnight.
Pre-treat the cells with MYF-01-37 (e.g., 1 uM and 10 pM) or vehicle (DMSO) for 6 hours.[3]
Lyse the cells and prepare total cell lysates (e.g., 1 mg of total protein per sample).

To pull down TEAD, add biotinylated MYF-01-37 probe (e.g., at 1 uM) to the lysates.
Incubate with rotation at 4°C for 6 hours, followed by 1 hour at room temperature.

Add streptavidin agarose resin to each sample and rotate for another 2 hours at 4°C to
capture the biotinylated probe and any bound proteins.

Wash the resin three times with pulldown buffer to remove non-specific binders.
Elute the bound proteins by boiling the resin in 2x SDS-PAGE loading buffer for 10 minutes.

Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an anti-TEAD
antibody.

Expected Outcome: The amount of TEAD pulled down will be significantly reduced in the
samples pre-treated with non-biotinylated MYF-01-37, as it occupies the binding site and
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prevents the biotinylated probe from binding. This confirms target engagement in a cellular
context.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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